N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide typically involves the reaction of 1-aminocycloheptylmethylamine with 4-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is N-[(1-Aminocycloheptyl)methyl]-4-aminobenzene-1-sulfonamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted sulfonamides.
Scientific Research Applications
N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The nitro group may also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- **N-[(1-Aminocycloheptyl)methyl]-2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetamide hydrochloride
- **N-[(1-Aminocycloheptyl)methyl]-3-methylbenzotriazole-4-carboxamide hydrochloride
Uniqueness
N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide is unique due to its specific combination of a cycloheptyl group with a nitrobenzene sulfonamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
Molecular Formula |
C14H21N3O4S |
---|---|
Molecular Weight |
327.40 g/mol |
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H21N3O4S/c15-14(9-3-1-2-4-10-14)11-16-22(20,21)13-7-5-12(6-8-13)17(18)19/h5-8,16H,1-4,9-11,15H2 |
InChI Key |
PEDDLKSHGVMZDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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